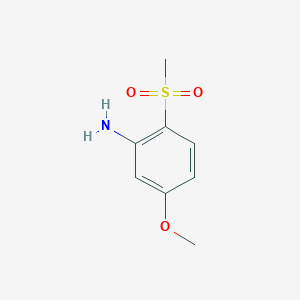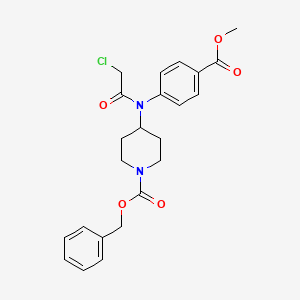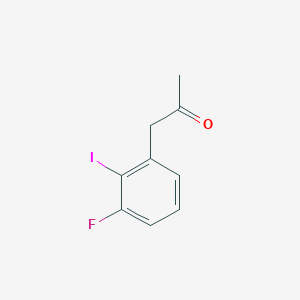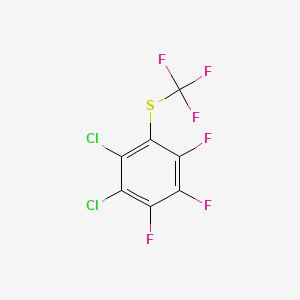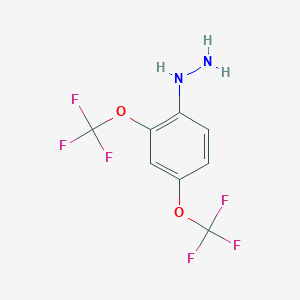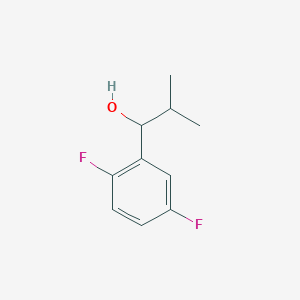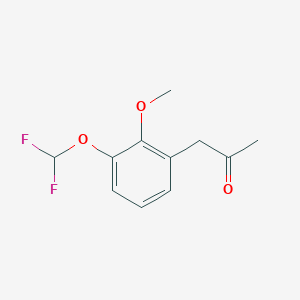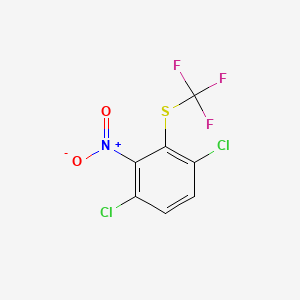
1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene: is an organic compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . This compound is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene typically involves the nitration of 1,4-dichloro-2-trifluoromethylthio-benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .
化学反应分析
Types of Reactions: 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Sulfoxides and Sulfones: Formed by the oxidation of the trifluoromethylthio group.
科学研究应用
1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and trifluoromethylthio groups, play a crucial role in its reactivity and interactions. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethylthio group can participate in various chemical transformations. These interactions can lead to the formation of new compounds with distinct properties and biological activities .
相似化合物的比较
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but lacks the nitro group.
2,5-Dichlorobenzotrifluoride: Similar structure with different substitution patterns.
1,4-Dichlorobenzene: Lacks both the trifluoromethylthio and nitro groups.
Uniqueness: 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene is unique due to the presence of both trifluoromethylthio and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
分子式 |
C7H2Cl2F3NO2S |
|---|---|
分子量 |
292.06 g/mol |
IUPAC 名称 |
1,4-dichloro-2-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(9)6(5(3)13(14)15)16-7(10,11)12/h1-2H |
InChI 键 |
UUDIDGXTDLDVJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])SC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


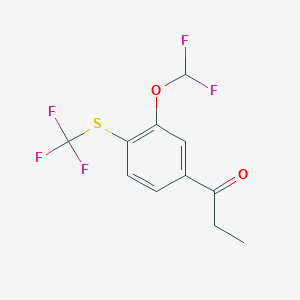

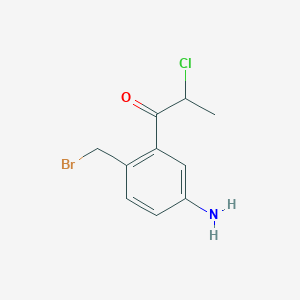
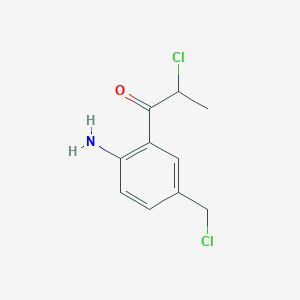
![Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate](/img/structure/B14050315.png)
